molecular formula C19H15ClFN3O3S B2434348 2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 899943-96-5

2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2434348
CAS No.: 899943-96-5
M. Wt: 419.86
InChI Key: SSHLOLCQVWIKMZ-UHFFFAOYSA-N
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Description

2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-methoxyphenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazine ring substituted with chloro and fluoro groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the pyrazine ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazine ring.

    Substitution reactions: Introduction of chloro and fluoro groups onto the phenyl ring through electrophilic aromatic substitution.

    Thioether formation: The thiol group is introduced via nucleophilic substitution, forming the thioether linkage.

    Amide formation: The final step involves the formation of the amide bond through a condensation reaction between the acyl chloride and the amine group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-methoxyphenyl)acetamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-hydroxyphenyl)acetamide
  • 2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-aminophenyl)acetamide

Uniqueness

The unique combination of chloro and fluoro substituents on the phenyl ring, along with the thioether and amide functionalities, distinguishes 2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-methoxyphenyl)acetamide from other similar compounds

Properties

IUPAC Name

2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O3S/c1-27-14-4-2-3-12(9-14)23-17(25)11-28-18-19(26)24(8-7-22-18)13-5-6-16(21)15(20)10-13/h2-10H,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHLOLCQVWIKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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